6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine
Overview
Description
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with additional phenyl and fluorophenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolopyridine core followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the modulation of cellular processes like proliferation and apoptosis. The compound’s fluorophenyl and pyrazolopyridine moieties contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine
- 6-(4-Methylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine
- 6-(4-Methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine
Uniqueness
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased biological activity compared to its analogs .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3/c1-13-17-11-12-18(14-7-9-15(20)10-8-14)21-19(17)23(22-13)16-5-3-2-4-6-16/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMAZEUKRLVTBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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